molecular formula C12H14O2 B2495358 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one CAS No. 111038-58-5

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

Cat. No. B2495358
CAS RN: 111038-58-5
M. Wt: 190.242
InChI Key: OTXKCJBBWKDATG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one, also known as MDBP, is a synthetic compound that belongs to the class of cathinone derivatives. It has gained attention in the scientific community due to its potential as a psychoactive substance. The purpose of

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one”, have been shown to have strong anti-tumor activities . They have been used in the development of anticancer agents .

Antibacterial Activity

These compounds also exhibit antibacterial properties, making them potential candidates for the development of new antibiotics .

Anti-Oxidative Activity

Benzofuran derivatives have been found to possess anti-oxidative activities . This makes them useful in the development of treatments for diseases caused by oxidative stress .

Anti-Viral Activity

Some benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Anticancer Drug Research

Benzofuran substituted chalcone compounds are also important directions in anticancer drug research . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

Antioxidant Capacity Evaluation

The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and Cyclic Voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .

Synthesis of Natural Products

Benzofuran rings are present in many natural products and natural medicines . The total synthesis of a norneolignan was accomplished by a one-pot reaction of methyl 3- (4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran .

Drug Prospects

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXKCJBBWKDATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

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